molecular formula C16H17FN2O3S B2576249 N-[(6-cyclopropylpyridin-3-yl)methyl]-5-fluoro-2-methoxybenzene-1-sulfonamide CAS No. 2097933-37-2

N-[(6-cyclopropylpyridin-3-yl)methyl]-5-fluoro-2-methoxybenzene-1-sulfonamide

Cat. No.: B2576249
CAS No.: 2097933-37-2
M. Wt: 336.38
InChI Key: TXXBVLODFSDHIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    Starting Materials: 6-cyclopropylpyridine, fluorobenzene, and methoxybenzene.

    Reaction: Electrophilic aromatic substitution reactions introduce the fluorine and methoxy groups onto the benzene ring.

  • Sulfonamide Formation

      Starting Materials: The substituted benzene derivative and sulfonyl chloride.

      Reaction: The benzene derivative reacts with sulfonyl chloride in the presence of a base to form the sulfonamide group.

  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]-5-fluoro-2-methoxybenzene-1-sulfonamide typically involves multiple steps:

    • Formation of the Cyclopropylpyridine Intermediate

        Starting Materials: Cyclopropylamine and 3-bromopyridine.

        Reaction: Cyclopropylamine reacts with 3-bromopyridine under basic conditions to form 6-cyclopropylpyridine.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

        Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

        Products: Oxidation of the methoxy group can lead to the formation of a carboxylic acid derivative.

    • Reduction

        Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

        Products: Reduction of the sulfonamide group can yield the corresponding amine.

    • Substitution

        Reagents: Nucleophiles like sodium methoxide or potassium tert-butoxide.

        Products: Substitution reactions can replace the fluorine atom with other nucleophiles, forming various derivatives.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate in acidic or basic medium.

      Reduction: Lithium aluminum hydride in anhydrous ether.

      Substitution: Sodium methoxide in methanol.

    Scientific Research Applications

    Chemistry

    In chemistry, N-[(6-cyclopropylpyridin-3-yl)methyl]-5-fluoro-2-methoxybenzene-1-sulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

    Biology

    Biologically, this compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine

    In medicine, the compound could be explored for its therapeutic potential. Its sulfonamide group is a common feature in many drugs, suggesting possible applications in the treatment of bacterial infections or inflammatory diseases.

    Industry

    Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

    Mechanism of Action

    The mechanism of action of N-[(6-cyclopropylpyridin-3-yl)methyl]-5-fluoro-2-methoxybenzene-1-sulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s activity. The cyclopropyl and pyridine groups could enhance binding affinity and specificity to certain molecular targets.

    Comparison with Similar Compounds

    Similar Compounds

      N-[(6-cyclopropylpyridin-3-yl)methyl]-5-chloro-2-methoxybenzene-1-sulfonamide: Similar structure but with a chlorine atom instead of fluorine.

      N-[(6-cyclopropylpyridin-3-yl)methyl]-5-fluoro-2-ethoxybenzene-1-sulfonamide: Similar structure but with an ethoxy group instead of methoxy.

    Uniqueness

    N-[(6-cyclopropylpyridin-3-yl)methyl]-5-fluoro-2-methoxybenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both fluorine and methoxy groups can influence its pharmacokinetic properties, such as metabolic stability and membrane permeability.

    This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.

    Properties

    IUPAC Name

    N-[(6-cyclopropylpyridin-3-yl)methyl]-5-fluoro-2-methoxybenzenesulfonamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C16H17FN2O3S/c1-22-15-7-5-13(17)8-16(15)23(20,21)19-10-11-2-6-14(18-9-11)12-3-4-12/h2,5-9,12,19H,3-4,10H2,1H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    TXXBVLODFSDHIJ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=CN=C(C=C2)C3CC3
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C16H17FN2O3S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    336.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.